2-(2-Fluoro-4-nitrophenoxy)ethanamine

描述

Nomenclature and Structural Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, reflecting its complex multi-functional structure. The compound is also known by several alternative names including 2-(2-Fluoro-4-nitrophenoxy)ethan-1-amine and Ethanamine, 2-(2-fluoro-4-nitrophenoxy), demonstrating the various acceptable naming systems used in chemical literature. The Chemical Abstracts Service registry number 773051-30-2 provides unambiguous identification across databases and scientific publications.

Structurally, the compound belongs to the class of nitrogen-based organofluorine functional molecules, a category that has experienced remarkable growth in recent pharmaceutical and material science applications. The classification encompasses compounds containing carbon-fluorine bonds linked to nitrogen-containing functional groups, which exhibit enhanced chemical stability and unique reactivity patterns compared to their non-fluorinated counterparts. This structural classification places the compound among sophisticated fluorinated intermediates used in advanced organic synthesis.

The compound exists in different salt forms, notably the hydrochloride salt with Chemical Abstracts Service number 509151-96-6, which exhibits modified physical properties and enhanced stability for storage and handling. The hydrochloride form demonstrates molecular formula C8H9FN2O3·HCl with molecular weight 236.63, indicating the addition of hydrochloric acid to form a more stable crystalline structure. This salt formation represents a common practice in pharmaceutical chemistry to improve compound stability and bioavailability.

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C8H9FN2O3 | C8H9FN2O3·HCl |

| Molecular Weight | 200.169 | 236.63 |

| Chemical Abstracts Service Number | 773051-30-2 | 509151-96-6 |

| Physical State | Base form | Crystalline salt |

Historical Context in Fluoroaromatic Chemistry

The development of compounds like this compound builds upon a rich history of fluoroaromatic chemistry that began in the mid-nineteenth century. Alexander Borodin, renowned both as a composer and chemist, conducted the first nucleophilic replacement of a halogen atom by fluoride in 1862, establishing fundamental principles that continue to influence modern fluorochemical synthesis. This pioneering work demonstrated the unique reactivity of fluorine in organic molecules and laid the groundwork for subsequent developments in fluoroaromatic chemistry.

The evolution of aromatic fluorination methodologies significantly influenced the synthetic accessibility of compounds containing fluorinated aromatic rings. The Schiemann reaction, discovered in 1927, provided a reliable method for introducing fluorine into aromatic systems through diazonium salt intermediates, enabling the synthesis of fluoroanilines and fluorophenols that serve as precursors to more complex molecules. This methodology remains relevant for synthesizing compounds like this compound, where precise fluorine placement on the aromatic ring is crucial for desired properties.

Nucleophilic halogen exchange methods, first reported by Gottlieb in 1936, established alternative pathways for fluoroaromatic synthesis using potassium fluoride as a fluorinating agent. These methods complemented electrophilic fluorination approaches and provided greater flexibility in synthetic route selection. The historical development of these techniques created the foundation for modern fluorochemical synthesis, enabling the preparation of increasingly complex fluorinated structures with multiple functional groups.

The mid-twentieth century marked a turning point in fluoroaromatic chemistry with the development of direct fluorination methods using elemental fluorine. Although early attempts by Bancroft and Jones in 1929 resulted in explosions when fluorinating benzene and toluene, subsequent work with diluted fluorine gas led to controlled fluorination procedures. These advances in direct fluorination methodology expanded the scope of accessible fluorinated compounds and contributed to the current understanding of fluorine's unique chemical behavior.

Significance in Organofluorine Research

This compound exemplifies the growing importance of nitrogen-based organofluorine functional molecules in contemporary chemical research. The field of organofluorine chemistry has experienced remarkable expansion over the past two decades, driven by advances in transition metal catalysis, organocatalysis, and photochemistry that have made complex fluorinated structures more accessible. This compound represents the sophisticated design principles employed in modern fluorochemical development, where strategic fluorine placement enhances molecular properties for specific applications.

The significance of such compounds extends beyond academic interest, as organofluorine molecules have found diverse applications ranging from pharmaceuticals and agrochemicals to specialized materials and catalysts. An estimated one-fifth of pharmaceuticals contain fluorine, with the carbon-fluorine bond increasing the probability of successful drug development by approximately tenfold. This remarkable enhancement in pharmaceutical potential stems from fluorine's unique properties, including high electronegativity, small van der Waals radius, and ability to form exceptionally strong carbon-fluorine bonds.

The compound's structural features make it particularly valuable as a synthetic intermediate in pharmaceutical chemistry. The combination of fluorine substitution, nitro functionality, and primary amine group provides multiple sites for further chemical modification while maintaining the beneficial properties associated with fluorine incorporation. The carbon-fluorine bond's exceptional strength, approximately 480 kilojoules per mole, contributes to enhanced metabolic stability compared to non-fluorinated analogs. This stability translates to improved pharmacological properties and reduced metabolic degradation in biological systems.

Research applications of this compound extend to materials science, where fluorinated aromatic compounds contribute to advanced polymer development and specialized coatings. The unique combination of hydrophobicity and lipophobicity exhibited by polyfluorinated compounds creates materials with exceptional chemical resistance and thermal stability. These properties make fluorinated compounds valuable in aerospace, automotive, and electronic applications where demanding performance requirements necessitate specialized materials.

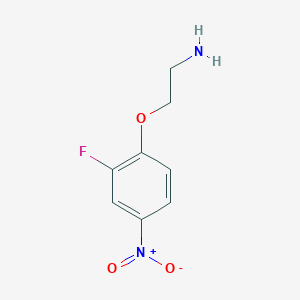

Molecular Structure Overview and Functional Group Analysis

The molecular structure of this compound reveals a carefully designed arrangement of functional groups that contribute to its unique chemical properties and potential applications. The compound features a benzene ring substituted with both fluorine and nitro groups, connected through an ether linkage to an ethanamine chain. This structural arrangement creates multiple sites for chemical interaction while maintaining the beneficial properties associated with each functional group.

The fluorine substituent occupies the ortho position relative to the phenoxy oxygen, creating a specific electronic environment that influences the compound's reactivity and stability. Fluorine's exceptional electronegativity of 3.98 creates a significant dipole moment in the carbon-fluorine bond, approximately 1.41 Debye, which affects the electron density distribution throughout the aromatic system. This electronic perturbation influences both the chemical reactivity and physical properties of the compound, contributing to its unique behavior in chemical reactions and biological systems.

The nitro group positioned para to the phenoxy oxygen provides additional electronic effects and serves as a versatile functional group for further chemical transformations. Nitro groups are well-known electron-withdrawing substituents that activate the aromatic ring toward nucleophilic substitution reactions while deactivating it toward electrophilic aromatic substitution. This electronic effect, combined with the fluorine substitution, creates a unique reactivity profile that can be exploited in synthetic applications.

The ethanamine chain connected through the ether linkage provides a primary amine functionality that serves as a nucleophilic site for further chemical modification. Primary amines are versatile functional groups that can participate in various reactions including acylation, alkylation, and condensation reactions. The two-carbon chain length provides sufficient flexibility for molecular interactions while maintaining a compact overall structure that preserves the beneficial properties of the fluorinated aromatic core.

| Functional Group | Position | Electronic Effect | Chemical Properties |

|---|---|---|---|

| Fluorine | Ortho to phenoxy | Electron-withdrawing | High electronegativity, strong C-F bond |

| Nitro | Para to phenoxy | Electron-withdrawing | Activates toward nucleophilic substitution |

| Phenoxy ether | Connecting aromatic and aliphatic | Electron-donating | Provides structural flexibility |

| Primary amine | Terminal position | Electron-donating/nucleophilic | Versatile for further functionalization |

The molecular geometry optimization reveals specific bond lengths and angles that contribute to the compound's stability and reactivity. The carbon-fluorine bond length of approximately 1.4 Angstroms represents one of the shortest and strongest bonds in organic chemistry. The van der Waals radius of fluorine, 1.47 Angstroms, closely approximates that of hydrogen, allowing fluorine substitution without significant steric strain. This minimal steric impact, combined with the electronic effects of fluorine substitution, explains the enhanced stability and unique properties observed in fluorinated compounds.

属性

IUPAC Name |

2-(2-fluoro-4-nitrophenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O3/c9-7-5-6(11(12)13)1-2-8(7)14-4-3-10/h1-2,5H,3-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMKWSZDECGTCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation of 2-Fluoro-4-nitrophenol Intermediate

The synthesis of 2-fluoro-4-nitrophenol is critical and has been extensively studied due to challenges such as isomer formation and harsh reaction conditions in traditional methods. Several methods have been developed:

| Method | Starting Material | Reaction Conditions | Advantages | Disadvantages | Yield/Notes |

|---|---|---|---|---|---|

| 1. Nitration of 2-fluorophenol | 2-Fluorophenol | Nitration with mixed acids | Direct nitration | Produces isomeric mixture (2-fluoro-4-nitrophenol and 2-fluoro-6-nitrophenol) difficult to separate | Moderate yield, separation issues |

| 2. Nitrosation followed by oxidation | 2-Fluorophenol + nitrite + HCl | Nitrosation and oxidation | Avoids direct nitration | Uses carcinogenic nitrites, corrosive nitric acid, environmental issues | Moderate yield, safety concerns |

| 3. Fluorine substitution on p-nitrophenol | p-Nitrophenol + fluorine gas | Fluorination in formic acid | High specificity | Uses hazardous fluorine gas, byproduct formation | ~70% yield, operational hazards |

| 4. Phenolic hydroxyl substitution in liquefied ammonia | Nitrofluorobenzene + mineral alkali | Potassium tert-butoxide, peroxy tert-butyl alcohol | Alternative route | Harsh conditions, poor operability, isomer separation issues | Moderate yield, difficult operation |

| 5. Novel alkaline substitution of 3,4-difluoronitrobenzene | 3,4-Difluoronitrobenzene + mineral alkali (KOH, NaOH) | Room temperature to 100°C, solvents like acetone-water or methyl tert-butyl ether-water, phase transfer catalyst optional | Mild conditions, high yield, high purity | Requires phase transfer catalyst for optimization | Yield 82-86%, purity >99.4%, scalable |

Example from patent (Embodiment 3):

- React 3,4-difluoronitrobenzene (28 g) with potassium hydroxide (10 g) in acetone-water (75 ml each) at 25°C for 12 hours with tetrabutylammonium bromide as phase transfer catalyst.

- Filter, acidify with dilute HCl, filter again, recrystallize.

- Yield: 86%, purity 99.88%.

Synthesis of 2-(2-Fluoro-4-nitrophenoxy)ethanamine

Once 2-fluoro-4-nitrophenol is obtained, it is converted into the target compound via ether formation with ethanamine derivatives. General methods include:

Example from research literature:

- React 2-chloro-N-(substituted phenyl)acetamide derivatives with substituted phenols in presence of K2CO3 and catalytic KI in refluxing dry acetone.

- Reaction monitored by TLC.

- Product isolated by filtration, washing, and recrystallization.

- High yields and purity reported.

Alternative Synthetic Routes and Related Intermediates

- Some patents describe the preparation of related compounds such as 2-fluoro-4-nitrobenzonitrile or 4-fluoro-2-methoxy-5-nitroaniline, which can be further transformed into ethanamine derivatives by reduction and substitution steps.

- These methods involve multi-step sequences including nitration, fluorination, amination, and reduction under controlled conditions.

- Hydrogenation of nitro groups to amines is typically performed using Raney nickel catalysts under hydrogen atmosphere at mild temperatures.

Summary Table of Key Preparation Parameters

Research Findings and Practical Considerations

- The novel alkaline substitution method for 2-fluoro-4-nitrophenol preparation offers significant improvements in yield (82-86%) and purity (>99%) with mild conditions and safer reagents compared to traditional nitration or fluorination methods.

- Ether formation with ethanamine derivatives under basic conditions is efficient and scalable, with good control over product purity.

- Environmental and safety profiles are improved by avoiding hazardous reagents like fluorine gas and carcinogenic nitrites.

- Phase transfer catalysts play a crucial role in enhancing reaction efficiency in heterogeneous systems.

- The multi-step synthesis requires careful control of reaction parameters and purification to avoid isomeric impurities and side products.

化学反应分析

2-(2-Fluoro-4-nitrophenoxy)ethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro and fluoro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, forming 2-(2-fluoro-4-aminophenoxy)ethanamine.

Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions . Major products formed from these reactions include various substituted phenoxyethanamines .

科学研究应用

Medicinal Chemistry

2-(2-Fluoro-4-nitrophenoxy)ethanamine is primarily investigated for its potential therapeutic properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the growth of certain cancer cell lines. For example, it has shown cytotoxic effects against breast cancer (MCF-7) and prostate cancer (DU-145) cell lines, suggesting potential efficacy in cancer therapy.

- Antimicrobial Properties : Research has demonstrated that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies reported minimum inhibitory concentration (MIC) values comparable to standard antibiotics, highlighting its potential as an alternative treatment for bacterial infections.

| Bacterial Strain | MIC (µg/mL) | Comparison Standard |

|---|---|---|

| Staphylococcus aureus | 50 | Ceftriaxone |

| Escherichia coli | 40 | Amoxicillin |

| Pseudomonas aeruginosa | 60 | Gentamicin |

Biochemical Research

The compound is also studied for its interactions with various biomolecules, which can provide insights into metabolic pathways and enzyme functions.

- Enzyme Inhibition : Studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic processes. This property could be leveraged in the development of enzyme inhibitors for therapeutic purposes.

- Antioxidant Activity : Emerging evidence indicates that this compound may possess antioxidant properties, helping to mitigate oxidative stress in cells. This activity is crucial for protecting cells from damage associated with various diseases.

Materials Science

In addition to biological applications, this compound can be utilized in the synthesis of advanced materials. Its unique chemical properties make it suitable for developing new polymers or composites with enhanced performance characteristics.

Case Study on Anticancer Efficacy

A study conducted by researchers evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation, particularly in MCF-7 cells, suggesting that the compound could be further explored as a potential anticancer agent.

Case Study on Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The findings revealed substantial reductions in bacterial viability, indicating its promise as a therapeutic agent against resistant infections.

作用机制

The mechanism of action of 2-(2-Fluoro-4-nitrophenoxy)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

相似化合物的比较

Structural and Physicochemical Properties

The table below compares 2-(2-Fluoro-4-nitrophenoxy)ethanamine with structurally related ethanamine derivatives:

*Calculated based on structural analogs.

Key Observations:

Nitro groups at the 4-position (e.g., in N-[2-(4-Nitrophenoxy)ethyl]-2-(4-Nitrophenyl)ethanamine) increase molecular polarity and may facilitate interactions in pharmaceutical intermediates .

Molecular Weight and Applications :

- Bulkier substituents (e.g., trifluoromethoxy in ) increase molecular weight and lipophilicity, which can influence bioavailability.

- The target compound’s moderate molecular weight (~200 g/mol) suggests suitability as a synthetic intermediate for drug candidates.

Pharmacological and Toxicological Profiles

- Psychoactive Derivatives: Compounds like 2-(2,5-dimethoxy-4-nitro-phenyl)ethanamine (2C-N) are classified as psychoactive substances due to their phenethylamine backbone .

- Toxicity: Limited toxicological data are available for many analogs. For example, 1-(2-Amino-6-nitrophenyl)ethanone (C₈H₈N₂O₃) lacks thorough hazard assessments, necessitating precautions like avoiding inhalation .

生物活性

2-(2-Fluoro-4-nitrophenoxy)ethanamine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorine atom and a nitro group, which enhance its reactivity and interaction with various biological targets. This article delves into the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H10FNO3, with a molecular weight of approximately 201.18 g/mol. The presence of the fluorine atom increases lipophilicity, enhancing membrane permeability, while the nitro group can undergo bioreduction, potentially forming reactive intermediates that interact with cellular components.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.

- Receptor Binding : The fluorine atom enhances binding affinity to certain receptors, modulating signaling pathways involved in various physiological processes.

- Redox Reactions : The nitro group may participate in redox reactions, affecting cellular oxidative stress levels and related pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Studies have shown that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing halogens on the aromatic ring have demonstrated enhanced anticancer activity against various cancer cell lines such as MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) .

- Anti-inflammatory Properties : Compounds related to this compound have been reported to possess anti-inflammatory effects, potentially through inhibition of cyclooxygenase (COX) enzymes involved in inflammatory pathways .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed investigations are required to confirm these effects .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

- Study on Anticancer Activity : A study investigated the anticancer effects of phenoxy-N-phenylacetamide derivatives, revealing that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines . The mechanism was linked to modulation of COX/LOX pathways.

- Structure-Activity Relationship (SAR) : Research has highlighted the importance of substituents on the aromatic ring in enhancing biological activity. For example, halogen substitutions have been associated with increased potency against cancer cells .

Data Table: Biological Activity Overview

常见问题

Q. What synthetic methodologies are recommended for preparing 2-(2-Fluoro-4-nitrophenoxy)ethanamine in academic settings?

A nucleophilic aromatic substitution (SNAr) reaction is typically employed, leveraging the electron-withdrawing nitro and fluoro groups to activate the aromatic ring for substitution. For example:

- Step 1 : React 2-fluoro-4-nitrophenol with a suitable ethanamine derivative (e.g., 2-chloroethanamine) under basic conditions (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF or DMSO.

- Step 2 : Monitor reaction progress via TLC or HPLC.

- Step 3 : Purify the crude product using column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.

Validation of purity can be achieved via melting point analysis and spectroscopic techniques .

Q. How can researchers verify the structural identity of this compound?

A multi-technique approach is critical:

- X-ray crystallography : Resolve the crystal structure using programs like SHELXL (for refinement) and SHELXS (for solution) to determine bond lengths, angles, and torsion angles. For example, in related nitrophenoxy compounds, R-factors < 0.1 are achievable .

- Spectroscopy :

- ¹H/¹³C NMR : Compare chemical shifts with computational predictions (e.g., DFT calculations). The nitro group induces deshielding (~δ 8.0–8.5 ppm for aromatic protons).

- IR : Confirm the presence of nitro (ν ~1520 cm⁻¹) and amine (ν ~3300 cm⁻¹) groups.

- Mass spectrometry : Validate molecular weight via ESI-MS or HRMS .

Q. What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Waste disposal : Segregate organic waste and consult institutional guidelines for hazardous nitro-compound disposal.

- Emergency measures : In case of skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention. Reference SDS for analogous nitrophenoxy compounds .

Advanced Research Questions

Q. How do electronic effects of the fluoro and nitro substituents influence the compound’s reactivity?

The fluoro group (-F) acts as a weak electron-withdrawing group via inductive effects, while the nitro group (-NO₂) strongly deactivates the aromatic ring, directing electrophilic substitution to specific positions. Computational studies (e.g., DFT using Gaussian or ORCA) can map electrostatic potentials and Fukui indices to predict sites for further functionalization. For example:

- Nucleophilic attack : The para position to the nitro group is highly activated for SNAr reactions.

- Reduction : The nitro group can be selectively reduced to an amine using H₂/Pd-C or NaBH₄/Cu, enabling downstream derivatization .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Cross-validation : Combine NMR, IR, and X-ray data. For instance, if NMR suggests unexpected proton environments, re-examine crystal packing effects or hydrogen bonding via X-ray .

- Computational modeling : Use tools like ADF or NWChem to simulate spectra and compare with experimental results.

- Isotopic labeling : Introduce ¹⁵N or ¹³C labels to clarify ambiguous peaks in crowded spectra .

Q. What computational strategies predict the biological activity of this compound?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes or receptors). For example, related nitrophenoxy compounds have shown affinity for P2Y1 receptors in docking studies .

- Molecular dynamics (MD) : Simulate binding stability in explicit solvent (e.g., GROMACS) over 100+ ns trajectories.

- QSAR : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and HOMO/LUMO energies .

Q. How can researchers design experiments to explore its potential as an enzyme inhibitor?

- Kinetic assays : Perform competitive inhibition studies using a fluorogenic substrate (e.g., 4-nitrophenyl acetate) and monitor activity spectrophotometrically.

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics.

- Site-directed mutagenesis : Identify critical residues in the enzyme active site by mutating predicted interaction sites (e.g., Ser, His) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。